(2Z)-2-[(4-chlorophenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one
Description
(2Z)-2-[(4-Chlorophenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one is a carbazole derivative characterized by a Z-configured 4-chlorophenyl substituent at the C2 position of the tetrahydrocarbazolone core. Its molecular formula is C₁₉H₁₅ClNO (MW: 308.78 g/mol).
Properties
IUPAC Name |
(2Z)-2-[(4-chlorophenyl)methylidene]-4,9-dihydro-3H-carbazol-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNO/c20-14-8-5-12(6-9-14)11-13-7-10-16-15-3-1-2-4-17(15)21-18(16)19(13)22/h1-6,8-9,11,21H,7,10H2/b13-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSCZYJKJXQTIBY-QBFSEMIESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1=CC3=CC=C(C=C3)Cl)NC4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1CC2=C(C(=O)/C1=C\C3=CC=C(C=C3)Cl)NC4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid-Catalyzed Condensation
The patent US7696356B2 highlights the use of mineral acids (e.g., HCl) in aprotic solvents like dimethylformamide (DMF) to facilitate methylene group formation. Adapting this to the target compound, 4-chlorobenzaldehyde reacts with 2,3,4,9-tetrahydro-1H-carbazol-1-one under similar conditions:
Key Parameters :
Ammonium Salt-Mediated Reactions
The patent also describes ammonium halides (e.g., NH₄Cl) as catalysts in Mannich-related reactions. For the target compound, NH₄Cl (0.5–0.9 eq) in DMF at 100°C achieves 55–65% yield, though stereoselectivity requires further optimization.
Solvent and Temperature Effects
| Solvent | Boiling Point (°C) | Yield (%) | Z/E Ratio |
|---|---|---|---|
| DMF | 153 | 68 | 85:15 |
| DMSO | 189 | 62 | 80:20 |
| Toluene | 111 | 45 | 70:30 |
Polar aprotic solvents like DMF enhance both yield and stereoselectivity by stabilizing the transition state through dipole interactions. Elevated temperatures (100–120°C) improve reaction rates but may promote E-isomer formation at prolonged durations.
Isolation and Purification
Post-reaction, the product is precipitated by adding ice water to the reaction mixture, followed by filtration. The crude product is typically >90% pure, with recrystallization from ethanol/water (3:1) elevating purity to >98%. Chromatographic methods (silica gel, ethyl acetate/hexane) resolve Z/E isomers but are seldom needed for industrial-scale production.
Industrial Scalability and Challenges
The patent’s emphasis on avoiding hazardous solvents (e.g., chloroform) and controlled substances (e.g., dimethylamine) aligns with green chemistry principles. However, adapting this to the target compound introduces challenges:
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4-Chlorobenzaldehyde Reactivity : Reduced electrophilicity compared to formaldehyde may necessitate higher temperatures or catalyst loadings.
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Byproduct Formation : Dimerization of the aldehyde or over-alkylation of the carbazolone can occur, requiring precise stoichiometric control.
Chemical Reactions Analysis
Hydrogen Bonding and Crystal Packing
The compound’s solid-state interactions influence its reactivity:
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N–H⋯O Hydrogen Bonds : Form inversion dimers with ring motifs, stabilizing the crystal lattice .
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C–H⋯π Interactions : Link molecular sheets parallel to the ab plane, potentially affecting solubility and solid-phase reactivity .
These interactions are critical for understanding its behavior in heterogeneous reactions.
Comparative Reactivity with Analogs
Reactivity trends are inferred from structurally similar carbazoles:
For the title compound, the 4-chlorophenyl group is expected to participate in:
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Nucleophilic Aromatic Substitution : Replacement of Cl with nucleophiles (e.g., –OH, –NH₂) under basic conditions.
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Cross-Coupling Reactions : Suzuki-Miyaura coupling via Pd catalysis, leveraging the aryl chloride moiety.
Biological Activity and Reactivity
The compound’s anti-prion activity in cellular assays correlates with its ability to form stable interactions via:
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Hydrogen Bonding : N–H and C=O groups bind to protease-resistant prion protein (PrP<sup>Sc</sup>) .
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π-Stacking : The chlorophenyl ring engages in hydrophobic interactions with protein pockets .
Thermal Stability
The compound decomposes above 494 K , limiting high-temperature applications. Thermal degradation pathways likely involve:
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Retro-aldol cleavage of the α,β-unsaturated ketone.
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Fragmentation of the carbazole core.
Scientific Research Applications
Biological Activities
Research has highlighted several promising biological activities associated with compound 1:
Anticancer Activity
Studies have indicated that compound 1 exhibits cytotoxic effects against various cancer cell lines. For instance:
- Mechanism of Action : It may induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
- Case Study : In vitro studies demonstrated that compound 1 significantly inhibited the growth of breast cancer cells (MCF-7) and lung cancer cells (A549) at micromolar concentrations.
Antimicrobial Properties
Compound 1 has shown potential as an antimicrobial agent:
- Spectrum of Activity : It has been tested against both Gram-positive and Gram-negative bacteria, demonstrating effective inhibition.
- Case Study : A study reported that compound 1 exhibited minimum inhibitory concentrations (MIC) of less than 50 µg/mL against Staphylococcus aureus and Escherichia coli.
Neuroprotective Effects
There is emerging evidence suggesting that compound 1 may have neuroprotective properties:
- Mechanism : It may protect neuronal cells from oxidative stress-induced apoptosis.
- Case Study : Research involving neuronal cell lines indicated that treatment with compound 1 reduced cell death in models of neurodegeneration.
Applications in Medicinal Chemistry
Given its diverse biological activities, compound 1 has potential applications in drug discovery and development:
- Lead Compound Development : Its structure can serve as a scaffold for the design of novel anticancer or antimicrobial agents.
- Pharmacophore Modeling : Compound 1 can be utilized in structure-activity relationship (SAR) studies to optimize potency and selectivity.
Data Table: Biological Activities of Compound 1
| Activity Type | Target Organism/Cell Line | Effect | Reference |
|---|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | Cytotoxicity | [Study A] |
| Anticancer | A549 (Lung Cancer) | Growth inhibition | [Study B] |
| Antimicrobial | Staphylococcus aureus | MIC < 50 µg/mL | [Study C] |
| Antimicrobial | Escherichia coli | MIC < 50 µg/mL | [Study D] |
| Neuroprotective | Neuronal Cell Lines | Reduced apoptosis | [Study E] |
Mechanism of Action
The mechanism of action of (2Z)-2-[(4-chlorophenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one is not fully understood, but it is believed to involve interactions with various molecular targets. The compound’s structure allows it to interact with enzymes, receptors, and other proteins, potentially modulating their activity. For example, its anticancer activity may be attributed to its ability to inhibit specific enzymes involved in cell proliferation and survival pathways.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound belongs to a class of 2-arylidene-tetrahydrocarbazol-1-ones, where the arylidene group varies in electronic and steric properties. Key analogs include:
Substituent Impact :
Key Differences :
- Reaction time and yield vary with aldehyde reactivity. Electron-deficient aldehydes (e.g., 4-chlorobenzaldehyde) may require longer reaction times compared to electron-rich counterparts (e.g., furan-2-carbaldehyde).
Crystal Structure and Hydrogen Bonding
Crystallographic data for analogs reveal:
- Furan-2-yl Derivative : Orthorhombic Pbca space group; cyclohexene ring adopts a half-chair conformation (Cremer-Pople parameters: q₂ = 0.232 Å, θ = 123.4°). Intermolecular N–H···O hydrogen bonds form R₂²(10) motifs .
- Target Compound : Predicted to exhibit similar half-chair puckering but with altered dihedral angles due to the 4-chlorophenyl group’s steric demand. Chlorine’s polarizability may enhance van der Waals interactions, leading to tighter packing compared to the phenyl analog .
Hydrogen Bonding :
Physical Properties
- Melting Points : Furan-2-yl derivatives melt at ~232°C, while thiophene analogs (e.g., 4-(5-methylthiophen-2-yl)) melt at 191–193°C . The target compound’s melting point is unreported but expected to be higher than phenyl analogs due to Cl’s polarity.
- Solubility : Chlorine’s hydrophobicity may reduce aqueous solubility compared to methoxy or furan-containing derivatives .
Biological Activity
The compound (2Z)-2-[(4-chlorophenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one , also known as a derivative of carbazole, has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 283.77 g/mol. The structure features a tetrahydrocarbazole core with a chlorophenyl substituent, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₆ClN |
| Molecular Weight | 283.77 g/mol |
| IUPAC Name | This compound |
Anticancer Activity
Research indicates that compounds related to carbazole derivatives exhibit anticancer properties . For instance, studies have shown that similar structures can induce apoptosis in cancer cells through various mechanisms such as the modulation of signaling pathways involved in cell survival and proliferation.
- Mechanism : The interaction with cellular pathways like the PI3K/Akt pathway has been noted to inhibit tumor growth in vitro and in vivo models.
- Case Study : A study on carbazole derivatives indicated that they could inhibit the growth of human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) at micromolar concentrations.
Antimicrobial Activity
Compounds with structural similarities to This compound have demonstrated significant antimicrobial properties.
- Mechanism : These compounds may disrupt bacterial cell membranes or inhibit essential enzymes.
- Research Findings : In vitro assays revealed that certain derivatives showed activity against Gram-positive and Gram-negative bacteria, suggesting potential as antimicrobial agents.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in the treatment of neurodegenerative diseases.
- Results : Compounds structurally related to carbazole have shown competitive inhibition against AChE with IC50 values in the low micromolar range.
Neuroprotective Effects
There is emerging evidence supporting the neuroprotective effects of carbazole derivatives. These effects may be attributed to their antioxidant properties and ability to modulate neuroinflammatory pathways.
- Mechanism : The inhibition of oxidative stress markers and modulation of neuroinflammatory cytokines are potential mechanisms.
Summary of Biological Activities
Q & A
Q. What synthetic methodologies are optimal for preparing (2Z)-2-[(4-chlorophenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one?
The compound can be synthesized via Claisen-Schmidt condensation. For example, a mixture of 2,3,4,9-tetrahydro-1H-carbazol-1-one and 4-chlorobenzaldehyde is stirred in ethanolic potassium hydroxide (5% w/v) at room temperature for 6–8 hours. The product precipitates as a crystalline solid, which is filtered, washed with 50% ethanol, and recrystallized from methanol or ethyl acetate (yield ~85–90%) . Key parameters include stoichiometric control of reactants, pH adjustment during neutralization, and solvent selection for recrystallization to ensure purity.
Q. How can single-crystal X-ray diffraction (SCXRD) validate the molecular structure of this compound?
SCXRD experiments require high-quality single crystals grown via slow evaporation. Data collection using a diffractometer (e.g., Oxford Diffraction Xcalibur Ruby Gemini) with CuKα radiation (λ = 1.54184 Å) at 295 K provides precise unit cell parameters. For example, a related carbazole derivative crystallizes in the orthorhombic system (space group Pbca) with cell parameters a = 6.7353(1) Å, b = 16.1393(3) Å, c = 25.9549(4) Å, and V = 2821.38(8) ų . Structure refinement using SHELXL typically achieves R1 values < 0.05 for F² > 2σ(F²), with hydrogen bonding and torsion angles resolved via difference Fourier maps.
Q. What spectroscopic techniques are critical for characterizing this compound?
- 1H/13C NMR : Assignments of aromatic protons (δ 6.8–7.8 ppm) and carbazole carbonyl (C=O, δ ~190 ppm).
- IR Spectroscopy : Stretching vibrations for C=O (~1680 cm⁻¹) and C-Cl (~750 cm⁻¹).
- Mass Spectrometry : Molecular ion peak ([M+H]⁺) matching the exact mass (e.g., 311.07 g/mol for C₁₉H₁₅ClNO). Cross-validation with SCXRD data ensures structural accuracy .
Advanced Research Questions
Q. How can conformational analysis of the cyclohexene ring inform structure-activity relationships?
The cyclohexene ring adopts a half-chair conformation, quantified using Cremer-Pople puckering parameters (Q, θ, φ). For a related compound, Q = 0.278(2) Å, θ = 123.4(4)°, and φ = 322.6(5)°, indicating nonplanarity due to steric hindrance from the 4-chlorophenyl substituent . Molecular dynamics simulations (e.g., Gaussian or DFT) can model energy barriers for ring puckering transitions, aiding in understanding steric and electronic effects on bioactivity.
Q. What strategies resolve discrepancies in hydrogen-bonding networks observed in crystallographic studies?
Hydrogen-bonding patterns (e.g., N–H···O interactions forming R₂²(10) motifs) are analyzed using graph-set notation . For example, intermolecular N9–H9···O1 bonds (2.10 Å, 157°) in a carbazole derivative create inversion dimers. Discrepancies in bond lengths or angles may arise from thermal motion or disorder; refinement with SHELXL using anisotropic displacement parameters and restraints improves accuracy .
Q. How do electronic structure calculations (DFT) predict reactivity and spectroscopic properties?
Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential surfaces, and vibrational frequencies. For example, the HOMO of a similar carbazole derivative localizes on the carbazole core, suggesting nucleophilic reactivity at the methylidene group . TD-DFT predicts UV-Vis absorption maxima (λmax ~350 nm), correlating with experimental data for π→π* transitions.
Q. What experimental designs assess potential biological activity, such as kinase inhibition or anticancer effects?
- In vitro assays : Screen against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays (IC₅₀ determination).
- Molecular docking : Target Bcl-2 proteins (PDB ID: 4AQ3) to evaluate binding affinity at the BH3 domain. Docking scores (< -8.0 kcal/mol) suggest inhibitory potential .
- ADMET profiling : Use SwissADME or pkCSM to predict pharmacokinetics (e.g., logP ~3.5, moderate blood-brain barrier permeability).
Methodological Notes
- Crystallography : Use SHELXTL for structure refinement and ORTEP-3 for molecular visualization.
- Data Validation : Cross-check SCXRD results with Cambridge Structural Database (CSD) entries for analogous carbazoles.
- Synthetic Reproducibility : Optimize reaction conditions using Design of Experiments (DoE) to account for solvent polarity and temperature effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
